1-(3-Methylcyclohexyl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(3-Methylcyclohexyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cycloalkane derivative, featuring a cyclobutane ring substituted with a cyclohexyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using appropriate cyclohexyl halides.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or through formylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylcyclohexyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 1-(3-Methylcyclohexyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(3-Methylcyclohexyl)cyclobutanol.
Substitution: Halogenated derivatives of the cyclobutane ring.
Scientific Research Applications
1-(3-Methylcyclohexyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl and cyclobutane rings may influence the compound’s hydrophobic interactions and binding affinity with various biomolecules.
Comparison with Similar Compounds
Cyclohexylcyclobutane: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
Cyclobutanecarbaldehyde: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
3-Methylcyclohexanecarbaldehyde: Contains a similar aldehyde group but lacks the cyclobutane ring.
Uniqueness: 1-(3-Methylcyclohexyl)cyclobutane-1-carbaldehyde is unique due to the combination of its cyclobutane ring, cyclohexyl group, and aldehyde functional group
Properties
Molecular Formula |
C12H20O |
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Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-12/h9-11H,2-8H2,1H3 |
InChI Key |
NYBSXGNDWYMBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2(CCC2)C=O |
Origin of Product |
United States |
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